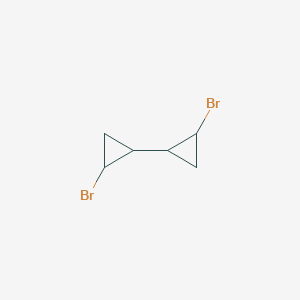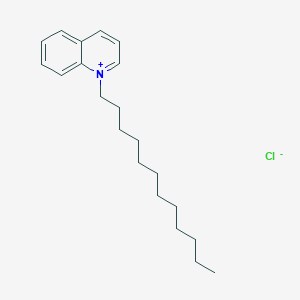
1-Dodecylquinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecylquinolin-1-ium chloride is a quaternary ammonium compound with a long hydrophobic alkyl chain and a quinoline ring. This compound is known for its surfactant properties and is used in various applications, including antimicrobial agents and phase transfer catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecylquinolin-1-ium chloride can be synthesized through the quaternization of quinoline with dodecyl chloride. The reaction typically involves heating quinoline with dodecyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of solvents like toluene or dichloromethane can enhance the solubility of reactants and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecylquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other anions like bromide or iodide using halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium bromide or sodium iodide in acetone or ethanol.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: 1-Dodecylquinolin-1-ium bromide or iodide.
Scientific Research Applications
1-Dodecylquinolin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Employed in the production of surfactants and emulsifiers for various industrial applications, including cosmetics and detergents.
Mechanism of Action
The mechanism of action of 1-dodecylquinolin-1-ium chloride involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The quinoline ring can also interact with nucleic acids and proteins, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: A surfactant and antiseptic used in mouthwashes and throat lozenges.
Benzalkonium chloride: A widely used disinfectant and preservative.
Uniqueness: 1-Dodecylquinolin-1-ium chloride is unique due to its combination of a long alkyl chain and a quinoline ring, which provides both surfactant and antimicrobial properties. This dual functionality makes it particularly effective in applications requiring both membrane disruption and chemical reactivity.
Properties
CAS No. |
61925-84-6 |
|---|---|
Molecular Formula |
C21H32ClN |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-dodecylquinolin-1-ium;chloride |
InChI |
InChI=1S/C21H32N.ClH/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22;/h11-12,14-17,19H,2-10,13,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
XZNZWHWYECWLHL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


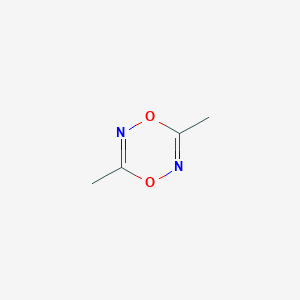
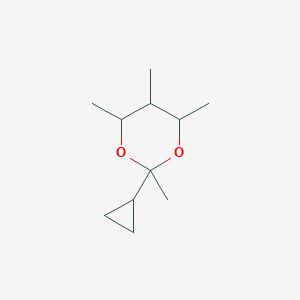
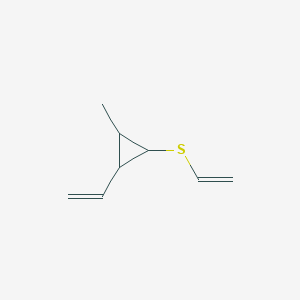
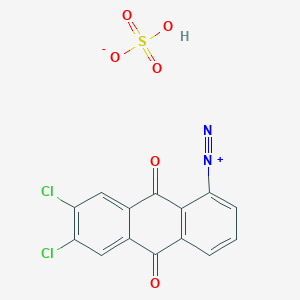
![6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558698.png)
![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)
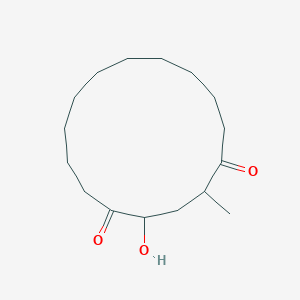
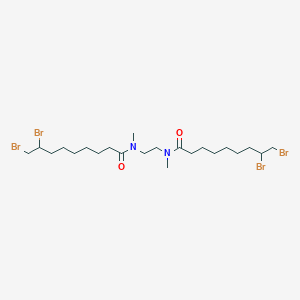
![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)
![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)
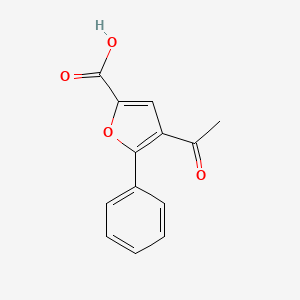
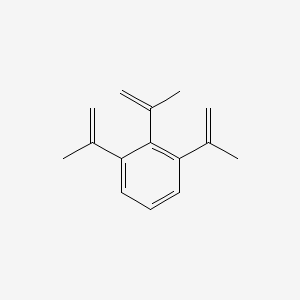
![1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine](/img/structure/B14558752.png)
